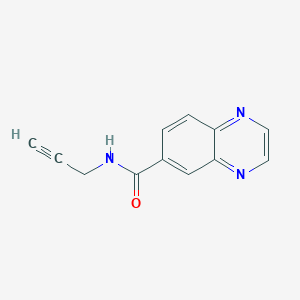

N-prop-2-ynylquinoxaline-6-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-prop-2-ynylquinoxaline-6-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c1-2-5-15-12(16)9-3-4-10-11(8-9)14-7-6-13-10/h1,3-4,6-8H,5H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKCHSICQFODZMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1=CC2=NC=CN=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations for N Prop 2 Ynylquinoxaline 6 Carboxamide and Analogues

Strategies for Quinoxaline (B1680401) Core Synthesis

The quinoxaline scaffold is a privileged N-heterocyclic motif in medicinal chemistry and materials science. nih.gov Its synthesis has been the subject of extensive research, leading to a variety of reliable methods. nih.gov

Cyclocondensation Approaches

The most classical and widely utilized method for constructing the quinoxaline ring is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. nih.govmdpi.com This approach is valued for its efficiency and the ready availability of starting materials. The fundamental reaction involves the cyclocondensation of an o-phenylenediamine (B120857) derivative with a glyoxal (B1671930) or other α-dicarbonyl species.

Numerous catalysts have been developed to facilitate this transformation under milder conditions, improve yields, and promote greener chemical processes. nih.govmdpi.com These include both acid and metal catalysts. For instance, researchers have reported the use of recyclable alumina-supported heteropolyoxometalates, which allow the reaction to proceed at room temperature with high yields and an easy workup procedure. nih.gov Other studies have employed Lewis acids such as CrCl₂·6H₂O, PbBr₂, and CuSO₄·5H₂O, which are inexpensive, easy to handle, and effective in promoting the reaction. orientjchem.org The use of nano-catalysts, such as silica (B1680970) nanoparticles or magnetic iron-based nanoparticles, represents a modern, environmentally conscious approach, often enabling the reaction to occur under solvent-free conditions with high efficiency and catalyst reusability. rsc.org

| Catalyst System | Key Advantages | Typical Conditions | Reference |

|---|---|---|---|

| Heteropolyoxometalates (e.g., CuH₂PMo₁₁VO₄₀ on Al₂O₃) | High activity, recyclable, mild conditions | Toluene, Room Temperature | nih.gov |

| Lewis Acids (e.g., CuSO₄·5H₂O) | Inexpensive, accessible, simple workup | Ethanol, Room Temperature | orientjchem.org |

| Silica Nanoparticles | Solvent-free, short reaction times, high yields | Solvent-free, Room Temperature | rsc.org |

| Fe₃O₄@SiO₂-imidazole-PMA | Magnetic separation, recyclable, short reaction times | Solvent-free, 80 °C | rsc.org |

Other Established Synthetic Routes to Quinoxaline Derivatives

Beyond classical condensation, several other methods have been established for the synthesis of the quinoxaline core. mdpi.com These alternative routes provide access to diverse quinoxaline structures that may not be readily available through cyclocondensation.

Established alternative methods include:

Oxidative Coupling: This involves the reaction of epoxides with ene-1,2-diamines. orientjchem.org

Tandem Oxidative Azidation/Cyclization: A modern approach uses N-arylenamines and trimethylsilyl (B98337) azide (B81097) (TMSN₃) with an oxidant like (diacetoxyiodo)benzene (B116549) to form the quinoxaline ring through two sequential C–N bond-forming events under mild conditions. acs.org

Cyclization of α-Aryl Imino Oximes: These reactions provide another pathway to the quinoxaline core. orientjchem.org

Metal-Catalyzed Reactions: The use of catalysts based on iron, palladium, and other metals has enabled novel synthetic disconnections for preparing quinoxaline derivatives, including pyrrolo[1,2-α]quinoxalines. mdpi.comresearchgate.net

Incorporation of the Carboxamide Side Chain at the Quinoxaline-6-Position

To synthesize the target compound, a carboxylic acid or a derivative thereof must be present at the 6-position of the quinoxaline ring. Quinoxaline-6-carboxylic acid is a known compound that can serve as a key intermediate. sigmaaldrich.com

Amidation Reactions and Linker Formation

The formation of the carboxamide bond is a cornerstone transformation in organic synthesis. This step involves the coupling of a carboxylic acid with an amine. In the context of synthesizing N-prop-2-ynylquinoxaline-6-carboxamide, the reaction would occur between quinoxaline-6-carboxylic acid and propargylamine (B41283) (prop-2-yn-1-amine).

Direct reaction between a carboxylic acid and an amine to form an amide typically requires high temperatures to drive off water, which can be detrimental to sensitive functional groups. khanacademy.orgyoutube.com Therefore, the carboxylic acid is usually activated first. Common methods include:

Conversion to Acid Chlorides: The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting quinoxaline-6-carbonyl chloride can then react readily with propargylamine, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. youtube.comresearchgate.net

Peptide Coupling Reagents: A wide array of coupling reagents are used to facilitate amide bond formation directly from the carboxylic acid under mild conditions. These reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), activate the carboxyl group to form a species that is highly susceptible to nucleophilic attack by the amine.

The Schotten-Baumann reaction conditions, which involve reacting an acid chloride with an amine in a two-phase system of water and an organic solvent with a base, represent a classic method applicable to this type of transformation. researchgate.net

Introduction of the N-prop-2-ynyl Substituent

The N-prop-2-ynyl group is the defining feature of the target molecule, providing a terminal alkyne handle for further chemical modifications, such as click chemistry. As described above, the most direct method to install this group is through the amidation of quinoxaline-6-carboxylic acid with propargylamine. However, the broader field of N-alkynylation offers alternative synthetic strategies.

Alkynylation Methodologies in Organic Synthesis

The synthesis of ynamides (amides bearing an alkyne group on the nitrogen atom) is a significant area of research. These methods could theoretically be applied to a pre-formed quinoxaline-6-carboxamide (B1312456).

Recent advances in this field include:

Copper-Catalyzed N-Alkynylation: Methods have been developed for the direct copper-catalyzed N-alkynylation of amides and related nitrogen nucleophiles. organic-chemistry.org One protocol describes the coupling of potassium alkynyltrifluoroborates with amides in a base-free, room-temperature reaction. capes.gov.br Another employs the coupling of amides with alkynyl bromides. organic-chemistry.org

Metal-Free Photoinduced Alkynylation: A metal-free approach utilizes hypervalent iodine(III) reagents to generate carbamoyl (B1232498) radicals from formamides or oxamic acids, which are then trapped by an alkyne source. rsc.org This redox-neutral process proceeds under mild conditions with good functional group tolerance. rsc.org

Decarboxylative Alkynylation: This strategy involves the cross-coupling of redox-active esters derived from carboxylic acids with an alkyne source, using nickel or iron catalysts. nih.gov While not a direct N-alkynylation, it represents a modern method for constructing complex alkynes. nih.gov

| Methodology | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Copper-Catalyzed Coupling | Copper salts | Allows for direct N-alkynylation of amides. | organic-chemistry.orgcapes.gov.br |

| Metal-Free Photoinduced Alkynylation | Hypervalent iodine(III) reagents | Redox-neutral, mild conditions, broad scope. | rsc.org |

| Iridium-Catalyzed C-H Alkynylation | Ir(III) catalyst with Ag(I) or Cu(II) oxidant | Amide-directed distal C-H alkynylation. | acs.org |

Stereoselective and Regioselective Considerations in Propynyl (B12738560) Group Attachment

The introduction of the prop-2-ynyl group onto the quinoxaline-6-carboxamide scaffold is a critical step that dictates the final structure and potential properties of the molecule. The primary method for achieving this is through the formation of an amide bond between quinoxaline-6-carboxylic acid and propargylamine (prop-2-yn-1-amine).

Regioselectivity in this context primarily refers to the selective acylation of the nitrogen atom of propargylamine by the carboxylic acid at the 6-position of the quinoxaline ring. The position of the carboxamide group on the quinoxaline core is established during the synthesis of the quinoxaline-6-carboxylic acid precursor itself. Standard synthetic routes to quinoxalines, such as the condensation of an appropriately substituted o-phenylenediamine with an α-dicarbonyl compound, can be designed to yield the desired 6-substituted isomer. Once quinoxaline-6-carboxylic acid is obtained, its activation and subsequent reaction with propargylamine are generally highly regioselective for the formation of the N-substituted amide.

Stereoselectivity at the propynyl group is not a factor in the synthesis of this compound itself, as the terminal alkyne is achiral. However, if substituted propargylamines were to be used, or if the alkyne were to be further functionalized post-synthesis, stereochemical control would become a significant consideration. For instance, the catalytic asymmetric propargylation of aldehydes has been a subject of extensive research, employing chiral catalysts to achieve high enantioselectivity. nih.govdntb.gov.uanih.gov These methods often utilize metal catalysts, such as those based on cobalt, in conjunction with chiral ligands to control the stereochemical outcome of the reaction. dntb.gov.uanih.gov While these specific examples deal with the addition of propargyl groups to aldehydes to form homopropargylic alcohols, the underlying principles of creating chiral centers adjacent to an alkyne could be adapted for the synthesis of more complex, chiral analogues of this compound.

Synthetic Versatility for this compound Analogues

The quinoxaline scaffold is recognized for its synthetic tractability, allowing for the creation of a diverse library of analogues. nih.gov This versatility extends to the modification of this compound.

Design Principles for Structural Modification

The design of structural analogues of this compound can be approached by considering modifications at three primary sites: the quinoxaline ring, the carboxamide linker, and the terminal propynyl group.

Quinoxaline Ring Modification: The quinoxaline core can be functionalized at various positions to explore structure-activity relationships. For instance, substituents can be introduced on the benzene (B151609) ring portion of the quinoxaline system. The synthesis of such analogues would typically start from a substituted o-phenylenediamine. The nature of these substituents (e.g., electron-donating or electron-withdrawing groups) can influence the electronic properties and biological activity of the final compound. acs.org

Carboxamide Linker Modification: The amide bond itself offers opportunities for modification. For example, replacing the secondary amide with a tertiary amide by using an N-substituted propargylamine could alter the molecule's conformational flexibility and hydrogen bonding capabilities.

Propynyl Group Modification: The terminal alkyne of the propargyl group is a versatile functional handle for further chemical transformations. It can participate in a variety of reactions, such as click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), Sonogashira coupling, and other metal-catalyzed transformations, allowing for the attachment of a wide range of substituents.

A common synthetic approach to create a library of such analogues involves the synthesis of a common intermediate, such as quinoxaline-6-carboxylic acid, which is then coupled with a diverse set of amines. For example, the synthesis of 2,3-difuryl-quinoxaline-6-carboxylic acid and its subsequent coupling with various amines using reagents like PyBOP or TBTU has been described as a method to generate a library of amide-modified quinoxaline derivatives. nih.gov

Exploration of Substituent Effects on Synthesis Efficiency

The efficiency of the synthesis of this compound and its analogues can be significantly influenced by the nature of the substituents on the quinoxaline ring.

The key step, the amide bond formation between quinoxaline-6-carboxylic acid and propargylamine, typically requires the activation of the carboxylic acid. Common activating agents include carbodiimides (like EDC), phosphonium (B103445) reagents (like PyBOP), and uronium reagents (like HATU). The choice of coupling reagent and reaction conditions can be critical, especially if the quinoxaline ring bears sensitive functional groups.

The electronic nature of substituents on the quinoxaline ring can impact the reactivity of the carboxylic acid at the 6-position. Electron-withdrawing groups on the ring can increase the acidity of the carboxylic acid, potentially facilitating its activation. Conversely, strong electron-donating groups might slightly decrease its reactivity. However, in most standard amide coupling protocols, these electronic effects are often overcome by the use of potent coupling reagents.

A more significant consideration is the steric hindrance around the carboxylic acid. Bulky substituents at positions 5 or 7 of the quinoxaline ring could sterically hinder the approach of the activating agent and the amine, potentially leading to lower reaction yields or requiring more forcing conditions.

The following table summarizes the potential effects of substituents on the synthesis of quinoxaline-6-carboxamide analogues:

| Substituent Position | Substituent Type | Potential Effect on Amide Coupling Efficiency | Rationale |

| Quinoxaline Ring (positions other than 6) | Electron-Withdrawing | May slightly increase reaction rate | Increases electrophilicity of the carboxyl carbon. |

| Quinoxaline Ring (positions other than 6) | Electron-Donating | May slightly decrease reaction rate | Decreases electrophilicity of the carboxyl carbon. |

| Quinoxaline Ring (positions 5 or 7) | Bulky Groups | May decrease reaction rate | Steric hindrance around the reaction center. |

| Propargylamine | N-substitution | May decrease reaction rate | Increased steric bulk of the amine nucleophile. |

Research on the direct amidation of carboxylic acids without traditional coupling reagents is also an emerging area that could offer more atom-economical and environmentally friendly synthetic routes in the future. nih.govdur.ac.uk

Advanced Spectroscopic and Chromatographic Techniques in Compound Analysis Focused on Structural Elucidation for Research

Application of High-Resolution Mass Spectrometry in Elucidating Molecular Formulas

High-resolution mass spectrometry is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For N-prop-2-ynylquinoxaline-6-carboxamide, HRMS would be employed to confirm its elemental composition. The expected exact mass can be calculated from the atomic masses of its constituent elements (Carbon, Hydrogen, Nitrogen, and Oxygen).

The molecular formula for this compound is C₁₂H₉N₃O. The theoretical exact mass can be calculated as follows:

12 Carbon atoms × 12.000000 u = 144.000000 u

9 Hydrogen atoms × 1.007825 u = 9.070425 u

3 Nitrogen atoms × 14.003074 u = 42.009222 u

1 Oxygen atom × 15.994915 u = 15.994915 u

Total Exact Mass = 211.074562 u

An experimental HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield a measured m/z value extremely close to this theoretical value, often within a few parts per million (ppm). This high degree of accuracy allows for the unambiguous determination of the molecular formula, distinguishing it from other potential structures with the same nominal mass.

Table 1: Theoretical Isotopic Distribution for [C₁₂H₉N₃O+H]⁺

| Mass (m/z) | Relative Abundance (%) |

| 212.0818 | 100.00 |

| 213.0848 | 13.58 |

| 214.0805 | 1.63 |

This table, generated based on the natural abundance of isotopes, predicts the expected pattern of peaks in the mass spectrum, further confirming the compound's identity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key functional groups.

N-H Stretch: A moderate to sharp absorption band around 3300 cm⁻¹ would indicate the presence of the secondary amide N-H bond.

C≡C-H Stretch: A sharp, and often strong, absorption band around 3300-3250 cm⁻¹ is characteristic of the terminal alkyne C-H bond.

C=O Stretch: A strong absorption band in the region of 1650-1680 cm⁻¹ would be indicative of the amide carbonyl group (Amide I band).

C=N and C=C Stretches: Absorptions corresponding to the C=N and C=C bonds within the quinoxaline (B1680401) ring system would be expected in the 1600-1450 cm⁻¹ region.

C≡C Stretch: A weak to moderate absorption band for the alkyne C≡C triple bond would be expected around 2100-2140 cm⁻¹.

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Amide N-H Stretch | ~3300 |

| Terminal Alkyne C-H Stretch | 3300 - 3250 |

| C-H Aromatic/Aliphatic Stretches | 3100 - 2850 |

| Alkyne C≡C Stretch | 2140 - 2100 |

| Amide C=O Stretch (Amide I) | 1680 - 1650 |

| C=N, C=C (Aromatic) Stretches | 1600 - 1450 |

Chromatographic Methods for Purification and Analytical Quantification

Chromatographic techniques are essential for both the purification of the synthesized this compound and for its quantitative analysis.

Purification:

Column Chromatography: This is a standard method for purifying organic compounds. By selecting an appropriate stationary phase (e.g., silica (B1680970) gel) and a suitable mobile phase (a solvent or mixture of solvents), this compound can be separated from starting materials, by-products, and other impurities. The polarity of the compound, influenced by the amide and quinoxaline moieties, will dictate the choice of eluent.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining highly pure samples, preparative HPLC is often employed. This technique offers higher resolution and efficiency compared to standard column chromatography.

Analytical Quantification:

High-Performance Liquid Chromatography (HPLC): Analytical HPLC, typically with a UV detector, is a primary method for assessing the purity and determining the concentration of this compound. The quinoxaline ring system contains a strong chromophore, making it readily detectable by UV spectroscopy. A calibration curve can be constructed using standards of known concentration to accurately quantify the compound in a sample. A typical method would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water.

Gas Chromatography (GC): Depending on the volatility and thermal stability of the compound, gas chromatography could also be a viable analytical technique, often coupled with a mass spectrometer (GC-MS) for definitive identification of the eluted peak.

The combination of these chromatographic methods ensures that the this compound being studied is of high purity, which is critical for obtaining reliable data in further research applications.

Pharmacological Profiling and Mechanistic Investigations of N Prop 2 Ynylquinoxaline 6 Carboxamide

Evaluation of In Vitro Biological Activities

No specific studies detailing the inhibitory effects of N-prop-2-ynylquinoxaline-6-carboxamide on the proliferation and viability of A549 lung cancer cells were found in the available literature. While other novel quinoxaline (B1680401) derivatives and unrelated compounds have been evaluated for their anticancer properties against A549 cells, data directly pertaining to this compound is not publicly available. researchgate.netnih.govnih.govmdpi.com

There is no specific information available from the performed searches regarding the ability of this compound to induce apoptotic pathways or modulate the cell cycle in cancer cells. Research on other quinoline-4-carboxamide derivatives has shown potential for apoptosis induction in different cancer cell lines, but these findings are not directly applicable to the subject compound. mdpi.comnih.gov

An analysis of reactive oxygen species (ROS) production specifically mediated by this compound has not been reported in the available scientific literature. While the generation of ROS is a known mechanism for the anticancer activity of some molecules, including certain quinone-containing compounds, no such data exists for this compound. nih.govnih.govmdpi.com

Information regarding the anti-inflammatory profile of this compound, including any potential for activating the NRF2 pathway, is not available in the reviewed literature. The activation of NRF2 is a key mechanism for combating oxidative stress and inflammation, and while various compounds are studied for this property, this compound has not been specifically investigated in this context. nih.govnih.gov

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication and a significant target for antiviral drug development. nih.goveuropeanreview.org While the direct inhibition of SARS-CoV-2 Mpro by this compound has not been explicitly detailed with specific IC50 values in the available search results, the broader class of quinoxaline-based molecules has been identified as showing promise in this area. researchgate.netnih.gov The general structural motif is considered a viable scaffold for the design of Mpro inhibitors. news-medical.net However, specific efficacy studies and detailed inhibitory data for this compound are not present in the current body of literature.

Enzyme Inhibition Studies

The potential for this compound to act as an enzyme inhibitor is explored through the lens of its core chemical structure and the activities of similar compounds. Key areas of investigation include its possible role as a P2X7 receptor antagonist and its effects on cholinesterase enzymes.

P2X7R Antagonism:

The P2X7 receptor (P2X7R) is an ATP-gated ion channel that plays a significant role in inflammatory processes, making it a therapeutic target for a variety of diseases. Structurally similar compounds, such as quinoline-carboxamide derivatives, have been evaluated for their P2X7R antagonistic activity.

Research into a series of quinoline-6-carboxamide (B1312354) derivatives demonstrated that substitutions on the carboxamide and quinoline (B57606) core significantly influence their inhibitory potency. For instance, in a Ca2+ mobilization assay using human P2X7R-transfected MCF-7 cells, various derivatives displayed a range of IC50 values, indicating their potential as P2X7R antagonists. nih.govnih.gov The potency of these compounds was found to be influenced by the nature of the substituents, with certain chemical groups enhancing the antagonistic effect. nih.govnih.gov One study highlighted that a 4-iodo substituted quinoline-6-carboxamide was the most potent in its series, with an IC50 value of 0.566 μM. nih.gov

Interactive Data Table: P2X7R Antagonistic Activity of Related Quinolone-Carboxamide Derivatives

| Compound | Description | IC50 (µM) |

| Derivative 2f | 4-iodo substituted | 0.566 |

| Derivative 2e | 4-fluoro substituted | 0.624 |

| Derivative 2g | 4-chloro substituted | 0.813 |

| Suramin | Standard Antagonist | >3 |

This table presents the half-maximal inhibitory concentration (IC50) values of various quinoline-carboxamide derivatives against the P2X7 receptor, as determined by a Ca2+ mobilization functional assay. nih.gov

Given that this compound shares the core carboxamide structure, it is plausible that it could also exhibit P2X7R antagonistic properties. The presence of the N-prop-2-ynyl group would represent a unique substitution that could modulate its binding and inhibitory activity at the receptor. However, without direct experimental data, its specific potency remains hypothetical.

Cholinesterase Activity:

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. nih.gov

Studies on a range of quinoxaline derivatives have revealed their potential as cholinesterase inhibitors. nih.govnih.gov One study synthesized a series of quinoxaline compounds and found them to be selective inhibitors of BChE, with some derivatives showing IC50 values comparable to the standard drug galantamine. nih.gov Specifically, two compounds in this series demonstrated IC50 values of 7.7 ± 1.0 µM and 9.7 ± 0.9 µM against BChE. nih.gov

Another research effort focusing on different quinoxaline derivatives reported potent inhibitory activity against AChE, with IC50 values ranging from 0.077 to 50.080 µM. nih.gov Some of these compounds also exhibited BChE inhibitory activity. nih.gov The structure-activity relationship in these studies indicated that the substitution pattern on the quinoxaline ring is a key determinant of inhibitory potency and selectivity towards either AChE or BChE. nih.govnih.gov

Interactive Data Table: Cholinesterase Inhibitory Activity of Quinoxaline Derivatives

| Compound Class | Enzyme Target | IC50 Range (µM) |

| Quinoxaline Derivatives (Series 1) | BChE | 7.7 - 57.1 |

| Quinoxaline Derivatives (Series 2) | AChE | 0.077 - 50.080 |

| Quinoxaline Derivatives (Series 2) | BChE | 14.91 - 60.95 |

This table summarizes the range of half-maximal inhibitory concentration (IC50) values observed for different series of quinoxaline derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov

The presence of the quinoxaline core in this compound suggests a potential for cholinesterase inhibition. The specific nature of the N-prop-2-ynyl group and the carboxamide linkage at the 6-position would likely influence its binding affinity and inhibitory profile against AChE and BChE.

Exploration of Molecular Mechanisms of Action

Understanding the molecular mechanisms through which a compound exerts its effects is fundamental to its development as a therapeutic agent. For this compound, this involves identifying its molecular targets and understanding how it perturbs cellular pathways.

The primary approach to identifying the molecular target of a novel compound often involves screening it against a panel of known receptors and enzymes. For a compound like this compound, initial target identification would likely focus on receptors and enzymes where structurally similar molecules have shown activity.

Based on the data from related compounds, the P2X7 receptor would be a primary candidate for target identification. nih.govnih.gov A common method for validating this interaction is through a functional assay, such as the BzATP-induced Ca2+ mobilization assay in cells engineered to express the human P2X7 receptor (hP2X7R). nih.govnih.gov A dose-dependent inhibition of the calcium influx in the presence of the compound would validate it as a P2X7R antagonist.

Similarly, to validate potential cholinesterase inhibition, in vitro enzyme inhibition assays using purified human AChE and BChE would be employed. nih.gov The ability of this compound to inhibit the activity of these enzymes at various concentrations would confirm it as a cholinesterase inhibitor and allow for the determination of its IC50 value. nih.gov

Once a primary target is validated, the next step is to understand how the interaction with this target affects downstream cellular pathways.

If this compound is confirmed as a P2X7R antagonist, its effect on pathways regulated by this receptor would be investigated. P2X7R activation is known to trigger inflammatory and apoptotic pathways. nih.govnih.gov Therefore, cellular assays to measure changes in the levels of inflammatory cytokines (e.g., IL-1β) or markers of apoptosis (e.g., caspase activation, DNA fragmentation) in response to the compound would be conducted. nih.govnih.gov

For instance, studies on P2X7R antagonists have utilized flow cytometry to quantify apoptotic cell death and fluorescence microscopy to observe cellular changes like cell shrinkage and nuclear condensation. nih.govnih.gov These analyses help to elucidate how blocking the P2X7R with a compound perturbs these cellular processes.

In the context of cholinesterase inhibition, pathway analysis would focus on the effects on neuronal cell models. By preventing the breakdown of acetylcholine, a cholinesterase inhibitor can modulate signaling pathways related to neuronal survival and function. The impact of this compound on such pathways could be assessed by measuring changes in downstream signaling molecules and gene expression in neuronal cell lines.

Structure Activity Relationship Sar Elucidation for N Prop 2 Ynylquinoxaline 6 Carboxamide Derivatives

Systematic Structural Modifications and Their Biological Implications

The biological activity of quinoxaline (B1680401) derivatives can be finely tuned through systematic structural modifications. Research has consistently shown that the nature and position of substituents on the quinoxaline ring system have a profound impact on the pharmacological profile of the resulting compounds.

Alterations at positions 2, 3, 6, and 7 of the quinoxaline nucleus are common strategies to modulate activity. For instance, in various series of quinoxaline derivatives, the introduction of different substituents has led to a range of biological responses, including anticancer, and antiviral activities. sapub.orgmdpi.com The electronic properties of these substituents play a crucial role; electron-withdrawing groups, such as a nitro group (NO2) at the C6 position, have been shown to be important for the antimycobacterial activity in some quinoxaline series. Conversely, the presence of electron-releasing groups can also enhance activity in other contexts. mdpi.com

The following table illustrates how systematic modifications on the quinoxaline core can influence biological activity, drawing from findings on various quinoxaline derivatives.

| Modification | Position | Observed Biological Implication | Reference |

| Introduction of electron-withdrawing groups (e.g., -NO2, -Cl) | C6, C7 | Enhanced antimycobacterial activity | |

| Introduction of bulky aromatic groups | C2, C3 | Potent antiviral efficacy | sapub.org |

| Variation of alkyl chain length on attached rings | Imidazole fused to quinoxaline | Modulated antagonistic efficacy | sapub.org |

| Replacement of ester group with hydrazide | Side chain | Decreased anticancer activity | mdpi.com |

These examples, while not all specific to N-prop-2-ynylquinoxaline-6-carboxamide, establish a clear principle: systematic structural variation is a key tool for optimizing the biological profile of quinoxaline-based compounds.

Contribution of the Quinoxaline Moiety to Potency and Selectivity

The quinoxaline ring system is not merely a passive scaffold but an active contributor to the potency and selectivity of the molecule. srikvcpharmacy.com This bicyclic heterocycle is considered a bioisostere of other important structures like quinoline (B57606) and naphthalene, allowing it to interact with a variety of biological targets. nih.gov

The nitrogen atoms within the pyrazine (B50134) ring of the quinoxaline moiety are key to its electronic properties, rendering the system electron-deficient. researchgate.net This electronic nature influences its ability to participate in various non-covalent interactions with biological macromolecules, such as pi-stacking and hydrogen bonding. For example, quinoxaline derivatives have been identified as potent and selective inhibitors of poly(ADP-ribose) polymerase-1 and 2 (PARP-1 and PARP-2), where the quinoxaline core plays a crucial role in binding to the enzymes. conicet.gov.ar

Furthermore, the planarity and aromaticity of the quinoxaline ring system provide a rigid framework that can orient substituents in a defined three-dimensional space, facilitating optimal interactions with a specific binding site. The introduction of substituents at positions C6 and C7 has been shown to be a viable strategy for modulating the activity of quinoxaline derivatives without significantly impacting their binding mode in some cases. conicet.gov.ar

Role of the Carboxamide Linkage in Molecular Recognition and Binding

The carboxamide linkage (-CONH-) is a ubiquitous functional group in medicinal chemistry, prized for its ability to form strong hydrogen bonds and act as a rigidifying element within a molecule. srikvcpharmacy.com In the context of this compound derivatives, this linker is critical for molecular recognition and binding to target proteins.

The amide group can act as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the C=O), enabling it to form robust interactions with amino acid residues in a protein's active site. mdpi.com This directional hydrogen bonding capacity is fundamental to the specific recognition of the ligand by its biological target.

Moreover, the planarity of the amide bond restricts the conformational flexibility of the molecule, which can be advantageous for binding affinity by reducing the entropic penalty upon binding. The synthesis of various quinoline and quinolone carboxamides has demonstrated that the incorporation of this linkage is an effective strategy for enhancing pharmacological properties, particularly anticancer potency. mdpi.com Studies on other classes of carboxamide-containing drugs, such as aminopyridine carboxamides, have also highlighted the importance of this group in targeting specific residues within kinase active sites. researchgate.net

The following table summarizes the key features of the carboxamide linkage and their significance in molecular interactions.

| Feature of Carboxamide Linkage | Role in Molecular Recognition and Binding | Reference |

| Hydrogen Bond Donor (N-H) | Forms hydrogen bonds with acceptor residues in the binding site. | mdpi.com |

| Hydrogen Bond Acceptor (C=O) | Forms hydrogen bonds with donor residues in the binding site. | mdpi.com |

| Planar and Rigid Structure | Restricts conformational flexibility, contributing to binding affinity. | mdpi.com |

Impact of the Propynyl (B12738560) Side Chain on Pharmacological Profile

The propynyl (or propargyl) group, a three-carbon chain containing a carbon-carbon triple bond, is a versatile functional group in medicinal chemistry. nih.gov In this compound, this side chain can significantly influence the pharmacological profile through several mechanisms.

The terminal alkyne of the propynyl group can serve as a reactive handle for covalent modification of the target protein, leading to irreversible inhibition. This is a strategy employed by a number of marketed drugs. Alternatively, the triple bond can participate in non-covalent interactions, such as pi-stacking with aromatic amino acid residues or interactions with metal ions in metalloenzymes.

Identification of Key Pharmacophoric Features for Optimized Activity

Based on the analysis of the structural components of this compound and its derivatives, several key pharmacophoric features can be identified for optimized biological activity. A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to exert a particular biological effect.

For this class of compounds, the key pharmacophoric features likely include:

The Quinoxaline Core: A planar aromatic system capable of engaging in pi-stacking interactions. The nitrogen atoms can act as hydrogen bond acceptors.

Substituents on the Quinoxaline Ring: Electron-withdrawing or electron-donating groups at specific positions (e.g., C6, C7) that modulate the electronic properties of the ring system and can interact with specific pockets in the target protein.

The Carboxamide Linker: A rigid, planar unit that provides crucial hydrogen bonding interactions (both donor and acceptor) to anchor the molecule in the binding site. mdpi.com

The Propynyl Side Chain: A feature that can provide additional hydrophobic or specific pi-interactions, and potentially act as a reactive handle for covalent inhibition.

A hypothetical pharmacophore model is presented in the table below, summarizing these key features.

| Pharmacophoric Feature | Description | Potential Interaction | Reference |

| Aromatic Ring (Quinoxaline) | Planar, electron-deficient bicyclic system | Pi-stacking, hydrophobic interactions | srikvcpharmacy.comresearchgate.net |

| Hydrogen Bond Acceptor (Quinoxaline Nitrogens) | Nitrogen atoms in the pyrazine ring | Hydrogen bonding with donor residues | |

| Hydrogen Bond Donor/Acceptor (Carboxamide) | -CONH- group | Directional hydrogen bonding | mdpi.com |

| Hydrophobic/Alkyne Group (Propynyl) | Terminal alkyne side chain | Hydrophobic interactions, pi-interactions, potential for covalent bonding | nih.gov |

| Substituent Site (C6/C7 of Quinoxaline) | Position for functional group modification | Fine-tuning of electronic properties and steric interactions |

Computational Chemistry and in Silico Modeling in N Prop 2 Ynylquinoxaline 6 Carboxamide Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-prop-2-ynylquinoxaline-6-carboxamide, docking studies are crucial for understanding how it interacts with its biological targets.

Binding Affinity Prediction and Conformational Analysis

Molecular docking simulations are employed to predict the binding affinity of this compound to the active site of a target protein. This binding affinity is often expressed as a docking score or in units of energy (e.g., kcal/mol), where a more negative value typically indicates a stronger, more favorable interaction. These studies have shown that quinoxaline (B1680401) derivatives can exhibit significant binding affinities for various receptors, including kinases and other enzymes. For instance, studies on similar quinoxaline carboxamides have reported binding affinities ranging from -11.93 to -17.11 kcal/mol against targets like VEGFR-2. ekb.eg

Conformational analysis, a key component of docking, examines the spatial arrangement of the atoms of the molecule. The propargyl group (prop-2-ynyl) and the carboxamide linker provide a degree of rotational flexibility. Docking algorithms explore various possible conformations of this compound within the binding pocket of a receptor to find the most energetically favorable pose. This analysis is fundamental to understanding how the molecule fits within the target site and presents its key interacting groups.

Illustrative Docking Results for a Quinoxaline Carboxamide Derivative

| Target Protein | Binding Affinity (kcal/mol) | Predicted Interacting Residues |

|---|---|---|

| VEGFR-2 | -17.11 | Cys919, Asp1046, Glu885 |

| c-Kit Tyrosine Kinase | -8.5 | Asp810, Cys673, Thr670 |

Note: This table is illustrative and based on findings for similar quinoxaline derivatives. Specific values for this compound would require targeted experimental and computational studies.

Identification of Key Interacting Residues and Binding Site Characteristics

A primary outcome of molecular docking is the identification of specific amino acid residues within the target's binding site that form key interactions with the ligand. nih.gov For quinoxaline-based compounds, these interactions commonly include:

Hydrogen Bonds: The carboxamide group is a prime candidate for forming hydrogen bonds, acting as both a hydrogen bond donor (the N-H) and acceptor (the C=O). The nitrogen atoms in the quinoxaline ring can also act as hydrogen bond acceptors.

Hydrophobic Interactions: The aromatic quinoxaline ring system and the hydrocarbon nature of the propargyl group can engage in hydrophobic and π-π stacking interactions with nonpolar residues like phenylalanine, tryptophan, and leucine.

Pi-Alkyl Interactions: The alkyne group can also participate in pi-alkyl interactions with charged or aromatic residues in the binding pocket.

For example, in studies of N-substituted quinoxaline-2-carboxamides targeting human DNA topoisomerase, key interactions were observed with specific amino acid residues within the binding pocket. nih.gov Similarly, research on other quinoxaline derivatives has highlighted interactions with residues such as arginine through hydrogen bonding. nih.gov Understanding these specific interactions is critical for structure-activity relationship (SAR) studies, where modifications to the molecule are made to enhance binding and selectivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It provides a way to understand the distribution of electrons and to predict a molecule's reactivity, which is essential for understanding its chemical behavior and metabolic stability. iiste.org

Global and Local Reactivity Descriptors (e.g., Parr Functions)

DFT calculations can determine a range of global and local reactivity descriptors for this compound. These descriptors help predict how the molecule will behave in a chemical reaction.

HOMO and LUMO: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. researchgate.net

Global Reactivity Descriptors: Derived from HOMO and LUMO energies, descriptors like electronegativity, chemical hardness, and global softness provide a general overview of the molecule's reactivity.

Local Reactivity Descriptors (Parr Functions): To understand which parts of the molecule are most reactive, local descriptors are used. Parr functions, for instance, can identify the specific atoms most susceptible to nucleophilic or electrophilic attack. For this compound, this could pinpoint the reactivity of the alkyne group, the amide linker, or specific positions on the quinoxaline ring.

Illustrative DFT-Calculated Reactivity Descriptors

| Descriptor | Definition | Significance for Reactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicator of chemical stability and reactivity |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution |

| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | Measures the power to attract electrons |

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Steric Effects)

DFT is also a powerful tool for analyzing the non-covalent interactions that govern the three-dimensional structure of this compound and its complexes with other molecules. researchgate.net This includes the precise characterization of intramolecular hydrogen bonds, which can influence the molecule's conformation and, consequently, its binding properties. Furthermore, DFT can quantify steric effects, helping to explain how the size and shape of different parts of the molecule affect its ability to fit into a receptor's binding site.

Molecular Dynamics Simulations for Conformational Dynamics and Stability

While molecular docking provides a static snapshot of the ligand-target complex, molecular dynamics (MD) simulations offer a dynamic view. researchgate.net MD simulations model the movement of atoms and molecules over time, providing insights into the flexibility and stability of the this compound and its complex with a biological target. tandfonline.comrsc.org

By simulating the complex in a realistic environment (e.g., in water at physiological temperature and pressure), researchers can:

Assess Binding Stability: MD simulations can confirm whether the binding pose predicted by docking is stable over time. The root-mean-square deviation (RMSD) of the ligand's position can be monitored to see if it remains in the binding pocket.

Observe Conformational Changes: Both the ligand and the protein can change their conformations upon binding. MD simulations can capture these induced-fit effects, providing a more accurate picture of the interaction.

Analyze Water's Role: The simulations can reveal the role of individual water molecules in mediating the interaction between the ligand and the target, for instance, by forming water-bridged hydrogen bonds.

Studies on related quinoxaline derivatives have utilized MD simulations to confirm the stability of docking poses and to gain a deeper understanding of the dynamic interactions within the binding site. rsc.orgresearchgate.net

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Quinoxaline |

| N-phenyl- and N-benzyl quinoxaline-2-carboxamides |

| N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide |

| 3-methyl-2-(phenylthio)quinoxaline 1,4-dioxide |

| Quinoxaline 1,4-dioxide |

| Ethyl 4-(2-ethoxy-2-oxoethyl)-3-oxo-3,4-dihydroquinoxaline-2-carboxylate |

| 3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide |

| N′-[4-(quinoxaline-2-yl)-piperazine-1-yl]methyl-5-chloro-1-H-indole,2,3-dion-3-metformin |

| N′-[4-(quinoxaline-2-yl)-piperazine-1-yl]methyl-5-bromo-1-H-indole,2,3-dion-3-metformin |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling represents a pivotal computational strategy in modern drug discovery, enabling the prediction of the biological activity of chemical compounds based on their molecular structures. In the context of this compound and its analogs, QSAR studies are instrumental in identifying the key structural, electronic, and physicochemical properties that govern their therapeutic potential. By establishing a mathematical correlation between molecular descriptors and observed biological activity, QSAR models facilitate the rational design of novel derivatives with enhanced potency and selectivity.

The development of a robust QSAR model for a series of quinoxaline-based compounds, including this compound, typically involves a multi-step process. Initially, a dataset of compounds with experimentally determined biological activities (e.g., inhibitory concentrations like IC₅₀) is compiled. Subsequently, a wide array of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Through statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a QSAR equation is derived that best describes the relationship between the descriptors and the biological activity.

For instance, a hypothetical QSAR study on a series of quinoxaline-6-carboxamide (B1312456) derivatives might aim to predict their inhibitory activity against a specific protein kinase. In such a study, descriptors like molecular weight (MW), logarithm of the partition coefficient (logP), molar refractivity (MR), and electronic energy (HOMO/LUMO) would be calculated. The resulting QSAR model could reveal, for example, that higher lipophilicity and specific electronic characteristics are crucial for enhanced inhibitory action. A recent study on anticancer quinoxaline derivatives developed a statistically verified 2D-QSAR model to screen and design new compounds with potentially improved inhibitory capacity against VEGFR-2. mdpi.com

The predictive power of a QSAR model is rigorously assessed through internal and external validation techniques. A statistically significant and validated model can then be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. This predictive capability significantly accelerates the drug discovery pipeline and reduces the reliance on extensive and costly preliminary screening. Research on quinoxaline-2-carboxylate 1,4-di-N-oxide derivatives has highlighted the use of QSAR to establish predictive models for their biological properties. mdpi.com

The insights gained from QSAR analyses also contribute to a deeper understanding of the structure-activity relationships (SAR) within a compound series. For quinoxaline derivatives, SAR studies have indicated that the nature and position of substituents on the quinoxaline ring and the carboxamide side chain can dramatically influence biological activity. researchgate.netnih.gov For example, the introduction of electron-withdrawing or electron-donating groups can alter the electronic profile of the molecule, affecting its interaction with biological targets. mdpi.com Similarly, the size and shape of substituents can impact the compound's ability to fit into the binding site of a target protein.

Interactive Data Table: Hypothetical QSAR Data for Quinoxaline-6-carboxamide Analogs Below is an interactive table showcasing a hypothetical set of data that would be used in a QSAR study of this compound and its analogs. The table includes molecular descriptors and a hypothetical biological activity (pIC₅₀).

| Compound Name | Molecular Weight (MW) | LogP | Molar Refractivity (MR) | Electronic Energy (HOMO) | pIC₅₀ |

| This compound | 239.25 | 1.85 | 68.4 | -0.23 | 5.8 |

| N-ethylquinoxaline-6-carboxamide | 215.23 | 1.55 | 61.2 | -0.21 | 5.2 |

| N-(2-hydroxyethyl)quinoxaline-6-carboxamide | 231.23 | 0.95 | 62.5 | -0.22 | 4.9 |

| N-phenylquinoxaline-6-carboxamide | 263.28 | 2.95 | 80.1 | -0.25 | 6.5 |

| N-benzylquinoxaline-6-carboxamide | 277.31 | 3.25 | 84.7 | -0.26 | 6.8 |

This illustrative data demonstrates how variations in the substituent at the carboxamide nitrogen lead to different physicochemical properties, which in turn would be correlated with biological activity in a QSAR model.

The statistical robustness of a derived QSAR model is paramount. A hypothetical model for the above data might yield an equation such as:

pIC₅₀ = 0.85 * LogP + 0.02 * MR - 5.5 * HOMO - 2.1

The quality of this model would be assessed by statistical parameters like the coefficient of determination (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE). A high R² and Q² (typically > 0.6) and a low RMSE would indicate a model with good predictive ability.

Interactive Data Table: Statistical Validation of a Hypothetical QSAR Model

| Parameter | Value | Description |

|---|---|---|

| R² | 0.92 | Coefficient of determination, indicating a good fit of the model to the data. |

| Q² | 0.81 | Cross-validated correlation coefficient, indicating good internal predictive ability. |

| RMSE | 0.25 | Root Mean Square Error, indicating the average deviation of predicted values from actual values. |

Future Perspectives and Research Applications of N Prop 2 Ynylquinoxaline 6 Carboxamide in Chemical Biology and Drug Discovery

Rational Design and Synthesis of Advanced Analogues

The rational design of advanced analogues of N-prop-2-ynylquinoxaline-6-carboxamide is a key strategy to enhance its biological activity, selectivity, and pharmacokinetic properties. This approach relies on understanding the structure-activity relationships (SAR) of the quinoxaline (B1680401) core. nih.gov Modifications can be systematically introduced at various positions of the quinoxaline ring and the carboxamide side chain to probe interactions with biological targets.

The synthesis of such analogues typically starts from a key intermediate, quinoxaline-6-carboxylic acid, which can be prepared through established synthetic routes. The coupling of this intermediate with propargylamine (B41283) would yield the parent compound, this compound. Advanced analogues can be generated by modifying either the quinoxaline ring or the propargylamine moiety. For instance, substitution on the quinoxaline ring can modulate the electronic properties and steric bulk of the molecule, potentially improving target binding affinity.

| Position of Modification | Type of Modification | Potential Impact on Activity |

| Quinoxaline Ring (e.g., C2, C3, C7, C8) | Introduction of electron-donating or withdrawing groups | Modulate electronic properties and target interactions |

| Addition of bulky substituents | Enhance selectivity for specific biological targets | |

| Propargyl Group | Replacement with other clickable handles (e.g., azides) | Enable different bioconjugation strategies |

| Introduction of substituents on the alkyne | Fine-tune reactivity and steric hindrance | |

| Carboxamide Linker | Replacement with other functionalities (e.g., esters, sulfonamides) | Alter chemical stability and hydrogen bonding capacity |

The synthesis of these advanced analogues allows for a systematic exploration of the chemical space around the parent compound, leading to the identification of derivatives with optimized properties for specific biological applications. semanticscholar.org

Development as Chemical Probes for Biological Systems

The presence of the terminal alkyne in the this compound structure makes it an ideal candidate for development as a chemical probe. This functional group can participate in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the covalent linkage of the probe to reporter molecules like fluorophores or biotin.

Once a biological activity of interest is identified for this compound, it can be used as a probe to identify its molecular targets. The general workflow for target identification using such a probe involves:

Treatment of Cells or Lysates: The biological system of interest is incubated with this compound.

Covalent Labeling: The probe covalently binds to its cellular targets.

Click Reaction: The alkyne handle of the probe is reacted with a reporter tag (e.g., biotin-azide).

Enrichment and Identification: The biotin-tagged protein-probe complexes are enriched using streptavidin beads and subsequently identified by mass spectrometry.

This approach enables the elucidation of the mechanism of action of the compound and can reveal novel biological pathways. mdpi.com

Exploration of Novel Therapeutic Avenues Beyond Initial Discoveries

While quinoxaline derivatives have been extensively studied for their anticancer properties, the unique structural features of this compound may open up novel therapeutic avenues. nih.govnih.gov The exploration of its activity against a wider range of biological targets is a promising area of research. For example, various quinoxaline derivatives have shown potential as 5-HT3 receptor antagonists for the management of depression, and as inhibitors of enzymes like cyclooxygenase (COX) involved in inflammation. rsc.orgnih.gov

Furthermore, the potential of quinoxaline derivatives in infectious diseases, such as their activity against Trypanosoma cruzi, the causative agent of Chagas' disease, suggests that this compound could be evaluated for similar applications. plos.org The propargyl group could also be exploited for the design of covalent inhibitors, which form a permanent bond with their target, leading to prolonged and potent biological effects.

| Potential Therapeutic Area | Biological Target/Mechanism | Rationale based on Quinoxaline Derivatives |

| Neurological Disorders | 5-HT3 Receptor Antagonism | Quinoxalin-2-carboxamides have shown antidepressant-like activity. nih.gov |

| Inflammation | COX-2 Inhibition | Novel quinoxaline derivatives act as dual EGFR and COX-2 inhibitors. rsc.org |

| Infectious Diseases | Anti-protozoan activity | A quinoxaline derivative has shown potent activity against Trypanosoma cruzi. plos.org |

| Oncology | Covalent Enzyme Inhibition | The reactive alkyne can form covalent bonds with target proteins. |

Integration with High-Throughput Screening and Combinatorial Chemistry Approaches

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against specific biological targets. nih.gov The quinoxaline scaffold is well-suited for the generation of combinatorial libraries due to the availability of diverse building blocks and robust synthetic methodologies. This compound and its analogues can be incorporated into such libraries to be screened against a wide array of biological assays.

The integration of this compound into HTS campaigns would involve:

Library Synthesis: The parallel synthesis of a focused library of quinoxaline-6-carboxamides with variations in the substituents on the quinoxaline ring.

Assay Development: The development of robust and miniaturized assays suitable for HTS, targeting enzymes, receptors, or cellular pathways of interest.

Screening and Hit Identification: The screening of the library to identify "hit" compounds with desired biological activity.

Hit-to-Lead Optimization: The subsequent optimization of the identified hits to improve their potency, selectivity, and drug-like properties.

This approach can accelerate the discovery of new lead compounds for various diseases.

Collaborative Research Initiatives in Interdisciplinary Science

The multifaceted nature of this compound, with its potential in both chemical biology and drug discovery, makes it an excellent candidate for collaborative research initiatives. Such collaborations would bring together experts from different fields, including synthetic chemistry, chemical biology, pharmacology, and computational modeling.

Interdisciplinary collaborations can foster innovation by:

Combining Expertise: Synthetic chemists can design and synthesize novel analogues, while chemical biologists can develop and apply probe-based methodologies. Pharmacologists can then evaluate the therapeutic potential of these compounds in relevant disease models.

Leveraging Advanced Technologies: Collaborations can provide access to specialized equipment and techniques, such as high-resolution mass spectrometry for proteomics, advanced microscopy for cellular imaging, and computational tools for molecular modeling and drug design.

Accelerating Translation: By working together, researchers can more efficiently translate basic scientific discoveries into potential therapeutic applications.

Such collaborative efforts are crucial for tackling complex scientific challenges and for advancing the development of new chemical entities like this compound from the laboratory to clinical applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-prop-2-ynylquinoxaline-6-carboxamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis of quinoxaline carboxamide derivatives typically involves coupling reactions between quinoxaline carboxylic acid derivatives and amines. For example, analogous compounds like N-(quinoxalin-6-yl)butyramide are synthesized via amidation using coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) under inert atmospheres. Key parameters include temperature (0–25°C), solvent choice (e.g., DMF or DCM), and stoichiometric ratios of reactants. Optimization studies suggest that slow addition of the amine and pH control (via bases like TEA) improve yields by minimizing side reactions .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Structural characterization employs a combination of 1H/13C NMR (to confirm proton environments and carbon frameworks), FT-IR (to verify amide C=O stretching at ~1650–1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) . For crystalline derivatives, single-crystal X-ray diffraction (e.g., CCDC 1983315 for a related quinoxaline compound) provides definitive bond-length and angle data .

Q. What in vitro assays are recommended for preliminary biological screening of this compound?

- Methodological Answer : Standard assays include:

- Enzyme inhibition studies (e.g., kinase or protease assays using fluorescence-based readouts).

- Cytotoxicity profiling (via MTT or SRB assays on cancer cell lines, with IC₅₀ calculations).

- Binding affinity assays (e.g., surface plasmon resonance [SPR] or isothermal titration calorimetry [ITC] for target interactions).

Positive controls (e.g., staurosporine for kinase inhibition) and solvent controls (DMSO ≤0.1%) are critical to ensure data reliability .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity be resolved?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line heterogeneity, incubation times). To address this:

- Replicate experiments across independent labs using standardized protocols (e.g., CLIA-certified assays).

- Perform dose-response curves with extended concentration ranges (e.g., 0.1 nM–100 µM).

- Validate target engagement via chemical proteomics (e.g., affinity pulldown followed by LC-MS/MS).

Cross-referencing with structural analogs (e.g., N-methylquinoxaline-6-carboxamide) can clarify structure-activity relationships .

Q. What strategies are effective for improving the compound’s metabolic stability in preclinical studies?

- Methodological Answer :

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability.

- Cytochrome P450 inhibition assays : Identify metabolic hotspots using liver microsomes or hepatocytes.

- Isotopic labeling (e.g., ¹⁴C or ³H) to track metabolic pathways via radiometric detection.

Computational tools (e.g., molecular docking with CYP3A4) can predict sites of oxidative degradation .

Q. How can advanced spectroscopic techniques resolve ambiguities in the compound’s reactive intermediates?

- Methodological Answer :

- Time-resolved FT-IR or Raman spectroscopy to capture transient intermediates during reactions.

- In situ NMR under controlled conditions (e.g., flow chemistry setups) to monitor real-time transformations.

- EPR spectroscopy for detecting radical intermediates in oxidation/reduction reactions (e.g., using TEMPO as a spin trap).

For example, oxidation of quinoxaline derivatives with KMnO₄ generates intermediates detectable via these methods .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation or skin contact.

- Store in airtight containers under inert gas (argon) at –20°C to prevent degradation.

- Refer to safety data sheets (SDS) for related compounds (e.g., quinoxaline-2-carboxaldehyde, CAS 1593-08-4), which highlight flammability risks (flash point >100°C) and recommend Class D fire extinguishers for metal-sensitive fires .

Data Analysis and Reporting

Q. How should researchers address variability in biological replicate data?

- Methodological Answer :

- Apply Grubbs’ test to identify outliers.

- Use mixed-effects models to account for batch-to-batch variability.

- Report data with 95% confidence intervals and effect sizes (e.g., Cohen’s d) rather than p-values alone.

Transparent reporting of raw data in supplementary materials is critical for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.